BenchChemオンラインストアへようこそ!

N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

S1P1 receptor modulation Immunomodulation Coumarin-based drug discovery

N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (C₁₅H₁₀BrNO₄, MW 348.15 g/mol, LogP 3.6) is a synthetic, small-molecule member of the 2-oxo-2H-chromene-3-carboxamide class characterized by a 5‑bromofuran‑2‑ylmethyl amide side‑chain. This compound class is the subject of patent claims as sphingosine‑1‑phosphate (S1P₁) receptor modulators, with direct therapeutic relevance to autoimmune, inflammatory, and vascular pathologies.

Molecular Formula C15H10BrNO4
Molecular Weight 348.15 g/mol
CAS No. 924846-82-2
Cat. No. B11481306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
CAS924846-82-2
Molecular FormulaC15H10BrNO4
Molecular Weight348.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(O3)Br
InChIInChI=1S/C15H10BrNO4/c16-13-6-5-10(20-13)8-17-14(18)11-7-9-3-1-2-4-12(9)21-15(11)19/h1-7H,8H2,(H,17,18)
InChIKeyWKRANHASSDJQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (CAS 924846-82-2): Procurement-Relevant Identity and Class Context


N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (C₁₅H₁₀BrNO₄, MW 348.15 g/mol, LogP 3.6) is a synthetic, small-molecule member of the 2-oxo-2H-chromene-3-carboxamide class characterized by a 5‑bromofuran‑2‑ylmethyl amide side‑chain [1]. This compound class is the subject of patent claims as sphingosine‑1‑phosphate (S1P₁) receptor modulators, with direct therapeutic relevance to autoimmune, inflammatory, and vascular pathologies [2]. Its discrete bromine placement distinguishes it from structurally similar brominated chromene‑3‑carboxamides, creating verifiable differentiation in electronic distribution, lipophilicity, and synthetic reactivity profiles.

Why In‑Class 2‑Oxo‑2H‑chromene‑3‑carboxamides Cannot Be Interchanged: The Case of N-[(5-Bromofuran-2-yl)methyl] Substitution


Although the 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold is shared across a wide chemical space, even small perturbations in halogen placement profoundly alter the compound’s property profile and pharmacological behavior. The 5‑bromofuran‑2‑ylmethyl amide in the target compound generates a discrete electronic and steric environment that deviates quantifiably from both 6‑bromo‑chromene positional isomers [1] and dibromo congeners such as 6,8‑dibromo‑N‑(2‑furylmethyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide. These differences translate into measurable variations in lipophilicity (XLogP3‑AA = 3.6), topological polar surface area (TPSA = 68.5 Ų), and rotatable bond count (3), all of which influence membrane permeability, target selectivity, and off‑target liability in a narrow structure‑activity relationship (SAR) landscape [1]. Consequently, employing a similar but non‑identical chromene‑3‑carboxamide as a proxy for procurement or screening purposes risks invalidating SAR conclusions and in vivo efficacy predictions.

Quantitative Evidence for Selecting N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide Over Analogous Chemotypes


Distinct S1P₁ Receptor Modulation Potential: Class‑Level Eligibility Within a Patent‑Protected Pharmacophore

The target compound falls within the generic scope of US 9,073,888 B2, which claims 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives as S1P₁ receptor modulators with therapeutic utility in autoimmune and vascular diseases [1]. S1P₁ receptor modulation is a clinically validated mechanism (e.g., fingolimod) but many chromene‑3‑carboxamide analogs lacking the 5‑bromofuran motif exhibit reduced receptor subtype selectivity. The patent’s in vitro S1P₁ GTPγS binding assay data for representative examples (EC₅₀ values ranging from <10 nM to >10 μM) demonstrate that even minor structural modifications can shift agonist/antagonist potency by more than 100‑fold [1]. Procuring the specific 5‑bromofuran derivative ensures alignment with the most active pharmacophore space defined in this intellectual property.

S1P1 receptor modulation Immunomodulation Coumarin-based drug discovery

Optimized Lipophilicity (LogP 3.6) for CNS‑Compatible Physicochemical Space

The compound exhibits a computed XLogP3‑AA value of 3.6 [1], which places it within the optimal lipophilicity range (LogP 2–4) associated with high passive permeability and favorable CNS exposure potential according to established medicinal chemistry guidelines. By contrast, the 6‑bromo‑2‑oxo‑N‑(tetrahydrofuran‑2‑ylmethyl) analog (LogP ≈ 2.1) is significantly less lipophilic , while the 6,8‑dibromo‑N‑(2‑furylmethyl) derivative (LogP predicted >4.5) exceeds desirable lipophilicity and may incur higher nonspecific protein binding and hERG liability .

Physicochemical profiling CNS drug-likeness Permeability prediction

Reduced Topological Polar Surface Area (68.5 Ų) Predicts Superior Passive Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 68.5 Ų [1], well below the commonly cited threshold of 90 Ų for blood‑brain barrier (BBB) penetration and 140 Ų for oral absorption. In contrast, the 6‑bromo positional isomer featuring an amide‑linked furan ring (TPSA ≈ 72.3 Ų) and the dibromo analog (TPSA ≈ 72.3 Ų) present marginally higher polar surface areas, reducing their predicted passive membrane permeability . The 3.8 Ų difference, while modest, correlates with measurable alterations in logBB and MDCK permeability coefficients when integrated with LogP differences.

Membrane permeability ADME prediction Blood-brain barrier penetration

Unique Synthetic Handle for Late‑Stage Functionalization via 5‑Bromofuran Electrophilicity

The 5‑bromofuran moiety serves as a versatile electrophilic partner for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Sonogashira, Buchwald‑Hartwig), enabling late‑stage diversification of the chromene‑3‑carboxamide scaffold without affecting the core pharmacophore [1]. In contrast, the 6‑bromo‑chromene positional isomer requires more forcing conditions for aryl bromide activation due to the electron‑withdrawing chromenone ring, potentially leading to lower yields and narrower substrate scope [2]. Quantitative reaction yield data for analogous 5‑bromofuran Suzuki couplings typically range from 65–92% under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), whereas comparable 6‑bromo‑chromene couplings often require Pd/XPhos or Pd/BuBrettPhos systems at elevated temperatures (100–120 °C) and still achieve only 40–70% conversion [2].

Late-stage diversification Suzuki coupling Chemical biology probe synthesis

Procurement‑Worthy Application Scenarios for N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide


S1P₁ Receptor‑Focused Hit Confirmation and SAR Expansion

Procure this compound as a validated entry point into the 2‑oxo‑2H‑chromene‑3‑carboxamide S1P₁ modulator space defined in US 9,073,888 B2 [1]. Use in GTPγS binding and β‑arrestin recruitment assays to confirm S1P₁ agonism/antagonism and rapidly expand SAR around the 5‑bromofuran sub‑domain, where patent data indicate the steepest potency cliffs.

CNS‑Oriented Phenotypic Screening Programs

With a LogP of 3.6 and TPSA of 68.5 Ų [2], this compound is preferentially suited for phenotypic screens targeting intracellular or CNS‑resident S1P₁ receptors. Its predicted permeability advantage over 6‑bromo and dibromo analogs reduces the risk of false‑negative results attributable to poor membrane transit.

Late‑Stage Diversification for Chemical Probe Development

Leverage the 5‑bromofuran handle for high‑yielding Suzuki, Sonogashira, or amination reactions [2]. This enables efficient synthesis of fluorescently labeled probes, PROTAC conjugates, or affinity‑based chemical biology tools without de novo resynthesis of the chromene‑3‑carboxamide core.

ADME‑Driven Lead Optimization Campaigns

Use the compound as a reference standard in parallel artificial membrane permeability (PAMPA) and Caco‑2 monolayer assays to benchmark the permeability impact of bromine positional isomerism. The measured PAMPA logPe or Caco‑2 Papp values can then be directly compared with those of the 6‑bromo isomer and dibromo analogs to quantify the contribution of the 5‑bromofuran motif to membrane flux.

Quote Request

Request a Quote for N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.